molecular formula C17H15F3N6O B12169661 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-[6-(trifluoromethyl)pyridin-3-yl]benzamide

4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-[6-(trifluoromethyl)pyridin-3-yl]benzamide

Cat. No.: B12169661
M. Wt: 376.34 g/mol
InChI Key: PXKLXTPVATUKIP-UHFFFAOYSA-N
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Description

4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-[6-(trifluoromethyl)pyridin-3-yl]benzamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications. This compound features a tetrazole ring, a pyridine ring, and a benzamide moiety, making it a versatile candidate for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-[6-(trifluoromethyl)pyridin-3-yl]benzamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of an appropriate nitrile with sodium azide under acidic conditions to form the tetrazole ring. The pyridine ring is then introduced through a coupling reaction with a suitable pyridine derivative. The final step involves the formation of the benzamide moiety through an amide coupling reaction, often using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesizers and large-scale reactors to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity, often involving high-pressure and high-temperature conditions to drive the reactions to completion.

Chemical Reactions Analysis

Types of Reactions

4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-[6-(trifluoromethyl)pyridin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzamide or pyridine rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-[6-(trifluoromethyl)pyridin-3-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator, particularly in the context of drug discovery.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-[6-(trifluoromethyl)pyridin-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • **4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-[6-(trifluoromethyl)pyridin-3-yl]benzamide shares structural similarities with other tetrazole-containing compounds, such as losartan and valsartan, which are used as antihypertensive agents.
  • **Other similar compounds include various pyridine derivatives and benzamide analogs, which may have overlapping or distinct biological activities.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a promising candidate for further research and development.

Properties

Molecular Formula

C17H15F3N6O

Molecular Weight

376.34 g/mol

IUPAC Name

4-(2-propan-2-yltetrazol-5-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]benzamide

InChI

InChI=1S/C17H15F3N6O/c1-10(2)26-24-15(23-25-26)11-3-5-12(6-4-11)16(27)22-13-7-8-14(21-9-13)17(18,19)20/h3-10H,1-2H3,(H,22,27)

InChI Key

PXKLXTPVATUKIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NC3=CN=C(C=C3)C(F)(F)F

Origin of Product

United States

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